tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride
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Overview
Description
“tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H24N2O2.ClH . It is a powder in physical form . The compound is used in early discovery research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10;/h10-11,14H,4-9H2,1-3H3;1H
. This indicates the presence of a piperidine ring, a cyclopropylamino group, and a tert-butyl carboxylate group in the molecule . Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 276.81 . The compound’s InChI key isUMTULPFTWNDKNF-UHFFFAOYSA-N
.
Scientific Research Applications
Stereoselective Synthesis of Piperidine Derivatives
Moskalenko and Boev (2014) detailed the creation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to stereoselectively fused cis-isomers of N-Boc piperidine derivatives with oxygen heterocycles. These compounds were further processed to yield hydrochlorides of stereochemically homogeneous N-unsubstituted fused bicyclic systems, showcasing the compound's potential in stereoselective synthesis and heterocyclic chemistry (Moskalenko & Boev, 2014).
Synthesis and Structure Elucidation
Synthesis of 4-Chloropiperidine Hydrochloride
Zhang Guan-you (2010) utilized piperidin-4-one hydrochloride to synthesize tert-butyl-4-hydroxy piperidine-l-carboxylate and subsequently 4-chloropiperidine hydrochloride. The research highlights the compound's role in the synthesis of chlorinated piperidine derivatives, pivotal in various chemical and pharmaceutical applications (Zhang, 2010).
Molecular Structure Analysis
Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and elucidated its structure using various spectroscopic techniques and X-ray diffraction analysis. The compound's unique bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring, was revealed, indicating its significance in structural chemistry and potential applications in designing novel molecular frameworks (Moriguchi et al., 2014).
Advanced Synthesis of Bioactive Intermediates
Synthesis of Biologically Active Intermediates
Kong et al. (2016) synthesized an important intermediate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, crucial in the production of biologically active compounds like crizotinib. The study underscores the compound's pivotal role in medicinal chemistry, particularly in synthesizing molecules with significant therapeutic potential (Kong et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10;/h10-11,14H,4-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTULPFTWNDKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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